molecular formula C6H5Cl2N B13695835 3-(Dichloromethyl)pyridine

3-(Dichloromethyl)pyridine

Cat. No.: B13695835
M. Wt: 162.01 g/mol
InChI Key: RPYNKMZXEALWOJ-UHFFFAOYSA-N
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Description

3-(Dichloromethyl)pyridine is an organic compound with the molecular formula C6H5Cl2N It is a derivative of pyridine, where a dichloromethyl group is attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dichloromethyl)pyridine typically involves the chlorination of 3-methylpyridine. One common method includes the reaction of 3-methylpyridine with chlorine gas in the presence of a catalyst at elevated temperatures. The reaction conditions often involve temperatures ranging from 250°C to 400°C .

Another method involves the oxidation of 3-methylpyridine to 3-picolinic acid using potassium permanganate, followed by esterification to form methyl pyridine-3-carboxylate. This ester is then reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Dichloromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine carboxylic acids.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Pyridine carboxylic acids.

    Reduction: 3-Methylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3-(Dichloromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Dichloromethyl)pyridine involves its interaction with various molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(dichloromethyl)pyridine
  • 2-Chloro-5-(dichloromethyl)pyridine
  • 3-(Chloromethyl)pyridine

Uniqueness

3-(Dichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H5Cl2N

Molecular Weight

162.01 g/mol

IUPAC Name

3-(dichloromethyl)pyridine

InChI

InChI=1S/C6H5Cl2N/c7-6(8)5-2-1-3-9-4-5/h1-4,6H

InChI Key

RPYNKMZXEALWOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(Cl)Cl

Origin of Product

United States

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